molecular formula C21H15BiO6 B8682201 Bismuth tribenzoate CAS No. 29909-60-2

Bismuth tribenzoate

Cat. No. B8682201
M. Wt: 572.3 g/mol
InChI Key: IZRTVYMPRPTBAI-UHFFFAOYSA-K
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Patent
US06565895B2

Procedure details

5.79 grams of bismuth acetate (Aldrich) and three equivalents, 5.49 grams, of benzoic acid (Aldrich) were added to a 500 milliliter one neck round bottom flask. Toluene (300 milliliters) was then added as the solvent. A distillation head with 500 milliliters catch flask was attached to the reaction flask. The mixture was stirred vigorously and heated to reflux (about 110° C.). The mixture never completely dissolved (white cloudy mix). After about 5 hours of refluxing (while stirring), the toluene was slowly distilled off. When about 50 milliliters were left in the reaction flask, the heat was turned off and the reaction was allowed to cool to room temperature. A white powder precipitated and was separated by filtration. The resulting white powder was rinsed with about 1 liter of hexane, collected and dried overnight in vacuo at 50° C. The yield was 7.2 grams.
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
one
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Bi+3:5].C([O-])(=O)C.C([O-])(=O)C.[C:14]([OH:22])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1>[C:14]([O-:22])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Bi+3:5].[C:14]([O-:22])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:14]([O-:22])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
5.79 g
Type
reactant
Smiles
C(C)(=O)[O-].[Bi+3].C(C)(=O)[O-].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
one
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
DISSOLUTION
Type
DISSOLUTION
Details
The mixture never completely dissolved
ADDITION
Type
ADDITION
Details
(white cloudy mix)
TEMPERATURE
Type
TEMPERATURE
Details
After about 5 hours of refluxing
Duration
5 h
STIRRING
Type
STIRRING
Details
(while stirring)
DISTILLATION
Type
DISTILLATION
Details
the toluene was slowly distilled off
WAIT
Type
WAIT
Details
When about 50 milliliters were left in the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
A white powder precipitated
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
The resulting white powder was rinsed with about 1 liter of hexane
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo at 50° C
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Bi+3].C(C1=CC=CC=C1)(=O)[O-].C(C1=CC=CC=C1)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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